molecular formula C25H29N3O4 B12173465 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12173465
M. Wt: 435.5 g/mol
InChI Key: AAHDNYHDHXWOCT-UHFFFAOYSA-N
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Description

1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation of Piperazine: The piperazine ring is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the acylated piperazine with the indole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The dimethoxyphenyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
  • **1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-2-yl)propan-1-one
  • **1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-5-yl)propan-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, piperazine ring, and dimethoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C25H29N3O4/c1-31-22-9-7-18(15-23(22)32-2)16-25(30)28-13-11-27(12-14-28)24(29)10-8-19-17-26-21-6-4-3-5-20(19)21/h3-7,9,15,17,26H,8,10-14,16H2,1-2H3

InChI Key

AAHDNYHDHXWOCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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